TRH Receptor Affinity Reduction: Quantified Loss Relative to Native TRH
[Phe2]-TRH exhibits reduced binding affinity for the TRH receptor compared to native TRH [1]. Furthermore, the introduction of azPro at position 3 in the [Phe2, azPro3]-TRH analog produces an approximately 200-fold additional loss in affinity relative to [Phe2]-TRH .
| Evidence Dimension | TRH receptor binding affinity |
|---|---|
| Target Compound Data | Lower affinity than TRH (qualitative; exact Ki not reported in accessible sources) |
| Comparator Or Baseline | TRH (native pGlu-His-Pro-NH2) — higher affinity |
| Quantified Difference | ~200-fold further loss when combined with azPro3 substitution; directionally reduced vs. TRH |
| Conditions | TRH receptor binding assays (referenced vendor biological activity data) |
Why This Matters
This reduction in TRH receptor affinity distinguishes [Phe2]-TRH from native TRH in experimental systems requiring attenuated TRH receptor engagement, and the 200-fold azPro3 effect provides a validated baseline for SAR studies.
- [1] MedChemExpress. [Phe2]-TRH Product Page. View Source
